molecular formula C12H18N2O3 B1375870 N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide CAS No. 88441-02-5

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B1375870
CAS No.: 88441-02-5
M. Wt: 238.28 g/mol
InChI Key: YYPBXBIBNKNOQS-UHFFFAOYSA-N
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Description

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, which is further connected to an acetamide group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 4-amino-2,5-dimethoxybenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The resulting amine undergoes acetylation with acetic anhydride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
  • N-[2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine
  • N-[2-(4-amino-2-chloroanilino)ethyl]acetamide

Uniqueness

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of both amino and methoxy groups on the phenyl ring, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(15)14-5-4-9-6-12(17-3)10(13)7-11(9)16-2/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPBXBIBNKNOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00748172
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88441-02-5
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
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